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Compound of Interest

Compound Name: N6-Anisoyladenosine

CAS No.: 56883-05-7

Cat. No.: B150707 Get Quote

Executive Summary
N6-Anisoyladenosine (N6-(4-methoxybenzoyl)adenosine; CAS 56883-05-7) represents a

specialized class of N6-substituted purine nucleosides.[1] Structurally characterized by the

acylation of the exocyclic amine at the adenine C6 position with an anisoyl (4-methoxybenzoyl)

moiety, this compound serves as a critical probe in purinergic signaling research.

Unlike endogenous adenosine, which is rapidly metabolized by adenosine deaminase (ADA),

N6-Anisoyladenosine exhibits enhanced metabolic stability and altered lipophilicity. Its

primary utility lies in modulating Adenosine Receptors (ARs)—specifically the A1 and A3

subtypes—and influencing intracellular apoptotic cascades in oncological models. This guide

dissects its pharmacodynamics, signaling topology, and experimental validation workflows.

Part 1: Chemical Identity & Pharmacodynamics
Structural Significance
The N6-anisoyl modification introduces a bulky, electron-rich aromatic system to the adenosine

scaffold. This modification serves two distinct mechanistic functions:

ADA Resistance: Steric hindrance at the N6 position prevents hydrolytic deamination by

Adenosine Deaminase, prolonging the half-life of the ligand in in vitro and in vivo systems.
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Receptor Selectivity: The 4-methoxy group acts as a hydrogen bond acceptor and increases

hydrophobic interaction within the orthosteric binding pocket of GPCRs, particularly favoring

the hydrophobic clefts found in A3 and A1 adenosine receptors.

Receptor Interaction Profile
N6-Anisoyladenosine functions primarily as a ligand for P1 purinergic receptors (GPCRs).

Receptor
Subtype

G-Protein
Coupling

Primary
Effector

Predicted N6-
Anisoyladenos
ine Action

Physiological
Outcome

A1
Adenylyl Cyclase

(Inhibition)
Agonist

Cytoprotection,

bradycardia,

antinociception.

A2A
Adenylyl Cyclase

(Stimulation)
Low Affinity

Vasodilation,

immunosuppress

ion.

A2B
Adenylyl Cyclase

(Stimulation)
Low Affinity

Inflammation

modulation.

A3
Adenylyl Cyclase

(Inhibition)

Agonist/Antagoni

st (Context

Dependent)

Anticancer, anti-

inflammatory.

Expert Insight: While N6-alkyl derivatives (e.g., N6-cyclopentyl) are classic A1 agonists, N6-

acyl/aryl derivatives like N6-Anisoyladenosine often display mixed efficacy. In high-expression

A3 systems (e.g., tumor cells), they can act as functional antagonists or partial agonists, driving

unique antiproliferative signaling distinct from canonical G-protein activation.

Part 2: Core Signaling Pathways
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The Canonical GPCR Cascade ( Axis)
Upon binding to A1 or A3 receptors, N6-Anisoyladenosine triggers the dissociation of the

subunit. This leads to the inhibition of Adenylyl Cyclase (AC), causing a rapid depletion of
intracellular cAMP.

Downstream Consequences:

PKA Inhibition: Reduced cAMP prevents the activation of Protein Kinase A (PKA).

CREB Deactivation: Decreased phosphorylation of CREB (cAMP response element-binding

protein) alters gene transcription related to cell survival.

Ion Channel Modulation: The

subunits released during activation modulate

channels (GIRK), leading to hyperpolarization (relevant in neuronal models).

The Non-Canonical Antiproliferative Cascade
In oncological contexts (e.g., leukemia, glioblastoma), N6-substituted adenosines bypass

surface receptors to enter the cell via Nucleoside Transporters (ENT1/2). Once intracellular,

they modulate mitochondrial integrity.

Mechanism:

Mitochondrial Translocation: The lipophilic anisoyl group facilitates interaction with the outer

mitochondrial membrane.

Bcl-2 Family Modulation: The compound promotes Bax oligomerization while inhibiting anti-

apoptotic Bcl-2.

Cytochrome C Release: This triggers the intrinsic apoptotic pathway, activating Caspase-9

and Caspase-3.

Pathway Visualization
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The following diagram illustrates the dual-action mechanism: Surface GPCR activation and

intracellular mitochondrial stress.
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Figure 1: Dual signaling topology of N6-Anisoyladenosine involving GPCR-mediated cAMP

suppression and intracellular mitochondrial apoptosis.

Part 3: Experimental Protocols
To validate the activity of N6-Anisoyladenosine, researchers must assess both receptor

affinity and functional output (cAMP levels).

Protocol A: cAMP Inhibition Assay (Functional
Validation)
Objective: Quantify the potency (

) of N6-Anisoyladenosine as an A1/A3 agonist by measuring the inhibition of forskolin-
stimulated cAMP.

Materials:

CHO cells stably expressing human A1 or A3 receptors.[2]

Forskolin (10 µM stock).

N6-Anisoyladenosine (dissolved in DMSO).

cAMP detection kit (e.g., HTRF or GloSensor).

Step-by-Step Methodology:

Cell Seeding: Plate CHO-hA1R cells at 5,000 cells/well in a 384-well white plate. Incubate

overnight.

Compound Preparation: Prepare a serial dilution of N6-Anisoyladenosine (100 µM to 0.1

nM) in stimulation buffer containing IBMX (PDE inhibitor, 500 µM).

Stimulation:

Add forskolin (final concentration 1-10 µM) to all wells to artificially elevate cAMP.

Immediately add the N6-Anisoyladenosine dilutions.
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Incubation: Incubate for 30–60 minutes at room temperature.

Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per manufacturer

instructions.

Analysis: Read FRET signal. Plot the ratio (665nm/620nm) against Log[Compound].

Expectation: A sigmoidal dose-response curve showing reduced cAMP signal with

increasing N6-Anisoyladenosine concentration.

Protocol B: Chemical Synthesis (Schotten-Baumann)
For researchers needing to synthesize the compound de novo for SAR studies.

Reaction Scheme:

Workflow:

Transient Protection: Treat Adenosine with Trimethylsilyl chloride (TMSCl) in dry pyridine to

protect the 2', 3', and 5' hydroxyl groups.

Acylation: Add 4-Methoxybenzoyl chloride (1.1 eq) at 0°C. Stir for 4 hours.

Deprotection: Add methanolic ammonia or mild acid to remove TMS groups while retaining

the N6-amide linkage.

Purification: Recrystallize from Ethanol/Water. Confirm structure via

-NMR (Look for methoxy singlet at ~3.8 ppm and benzoyl aromatic protons).

Experimental Workflow Diagram
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Figure 2: Workflow for the synthesis and functional validation of N6-Anisoyladenosine.

Part 4: Therapeutic Implications[3][4][5]
Oncology (Glioblastoma & Leukemia)
N6-substituted adenosines are potent antiproliferative agents. N6-Anisoyladenosine, by

mimicking the structure of cytokinins like N6-isopentenyladenosine (iPA), can inhibit farnesyl

pyrophosphate synthase (FPPS) in the mevalonate pathway.[3] This prevents the prenylation of

Ras, a key oncogene, effectively halting tumor growth.

Neuropathic Pain
As an A1 receptor agonist, N6-Anisoyladenosine has potential in pain management.

Activation of neuronal A1 receptors inhibits calcium influx and glutamate release in the spinal

cord, providing antinociception without the addictive profile of opioids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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